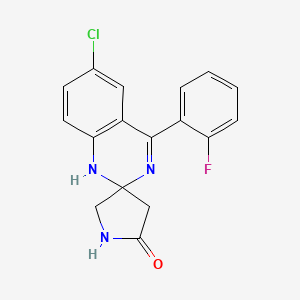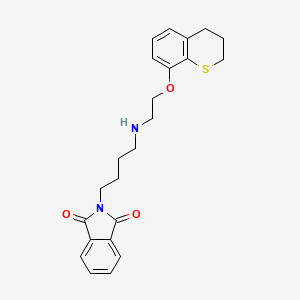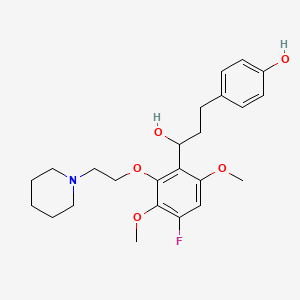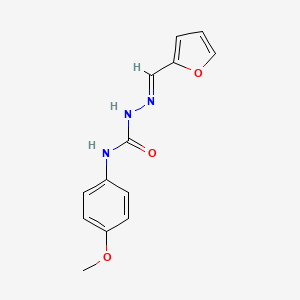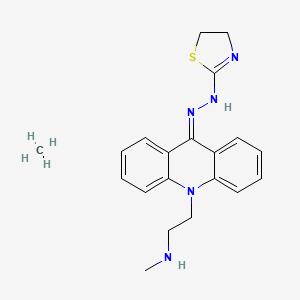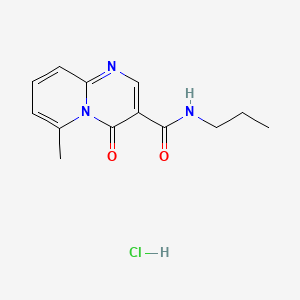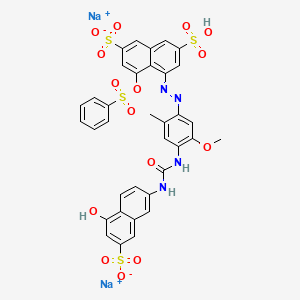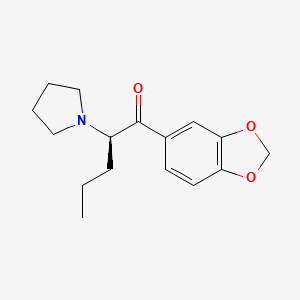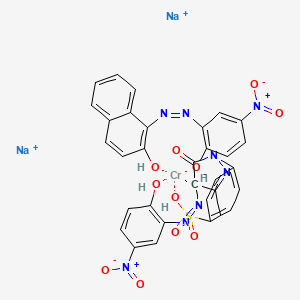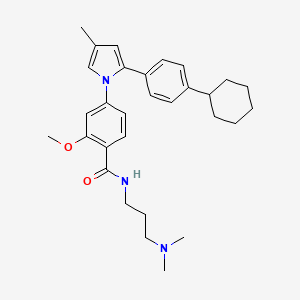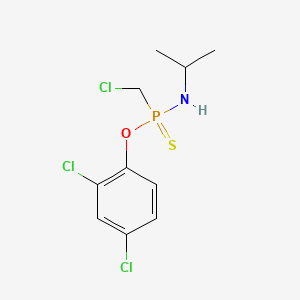
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate: is a chemical compound known for its applications in various fields, including agriculture and industry. It is an organophosphorus compound with significant herbicidal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and safety, given the compound’s potential toxicity .
Analyse Chemischer Reaktionen
Types of Reactions: O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated derivatives, while substitution reactions may produce various substituted phosphonamidothioates .
Wissenschaftliche Forschungsanwendungen
O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its herbicidal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate involves the inhibition of specific enzymes in plants, leading to their death. The compound targets molecular pathways involved in plant growth and development, disrupting essential processes and ultimately causing the plant to wither and die .
Vergleich Mit ähnlichen Verbindungen
- O-(2,4-Dichlorophenyl) O-methyl (1-methylethyl)phosphoramidothioate
- Chlorpyrifos
- Glyphosate
Comparison: Compared to similar compounds, O-(2,4-Dichlorophenyl) P-(chloromethyl)-N-(1-methylethyl)phosphonamidothioate is unique due to its specific chemical structure, which imparts distinct herbicidal properties. While other compounds like chlorpyrifos and glyphosate are also used as herbicides, they differ in their mechanisms of action and target enzymes .
Eigenschaften
CAS-Nummer |
18361-88-1 |
|---|---|
Molekularformel |
C10H13Cl3NOPS |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
N-[chloromethyl-(2,4-dichlorophenoxy)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C10H13Cl3NOPS/c1-7(2)14-16(17,6-11)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
RVCWYKCFJRRIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=S)(CCl)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



